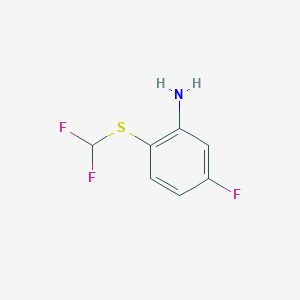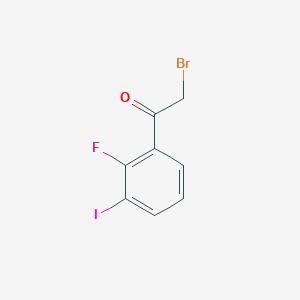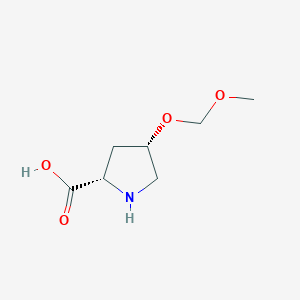
(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a methoxymethoxy group at the 4-position and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid typically involves the protection of the pyrrolidine nitrogen, followed by the introduction of the methoxymethoxy group. One common method includes the use of tert-butyl carbamate as a protecting group for the nitrogen, followed by the reaction with methoxymethyl chloride to introduce the methoxymethoxy group.
Industrial Production Methods
Industrial production of this compound often involves large-scale chiral separation techniques to ensure the purity of the desired enantiomer. Techniques such as crystallization and chromatography are employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of the methoxymethoxy group.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, esters, and amides .
Aplicaciones Científicas De Investigación
(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of enzyme activity and inhibition of specific biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-4-Methoxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- 4-Methoxy-pyridine-2-carboxylic acid
Uniqueness
(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxymethoxy group provides unique reactivity compared to other similar compounds, making it valuable in specific synthetic and research applications .
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(2S,4S)-4-(methoxymethoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO4/c1-11-4-12-5-2-6(7(9)10)8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
Clave InChI |
RBPGAQGKRHEOCS-WDSKDSINSA-N |
SMILES isomérico |
COCO[C@H]1C[C@H](NC1)C(=O)O |
SMILES canónico |
COCOC1CC(NC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12863518.png)
![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12863520.png)
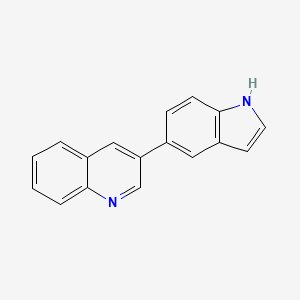
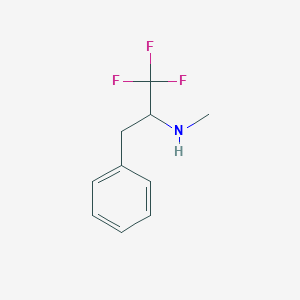
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
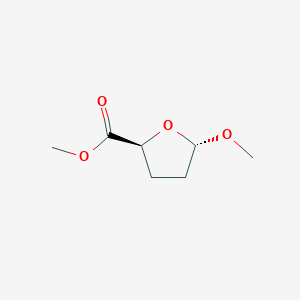
![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
![Methyl 8-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12863565.png)
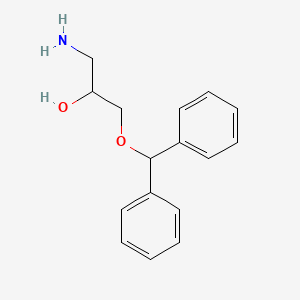
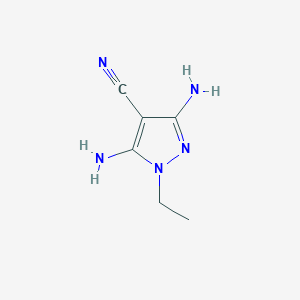
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)
